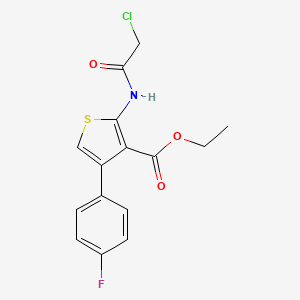

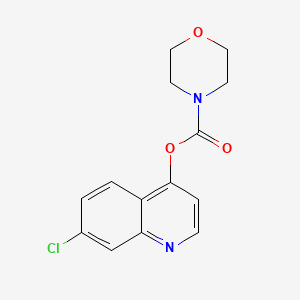

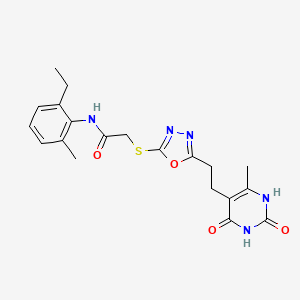

![molecular formula C13H16O4 B2902037 [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid CAS No. 1147189-17-0](/img/structure/B2902037.png)

[2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations into their synthesis and pharmacological activities . These compounds are of interest in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .

Synthesis Analysis

The synthesis of phenoxy derivatives involves various chemical techniques and computational chemistry applications . The process includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives are complex and involve multiple steps . For instance, one method involves the hydrolysis of phenolic esters or ethers .Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of biological targets .

Mode of Action

It’s worth noting that compounds with similar structures, such as 2-ethoxypropene, act as electron-rich alkenes, readily forming bonds with electron-deficient partners . This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions .

Biochemical Pathways

It’s known that the regulation of metabolic pathways is a complex process involving the control of the flux of metabolites to ensure that the output of the pathways meets biological demand .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which may be structurally similar to the compound , are only marginally stable in water .

Result of Action

It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Action Environment

It’s known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by the presence of water .

Advantages and Limitations for Lab Experiments

One advantage of using [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid in lab experiments is its specificity for PPARα. This allows researchers to study the effects of PPARα activation without the potential confounding effects of other compounds. However, one limitation of using this compound is its relatively low potency compared to other PPARα ligands.

Future Directions

There are several future directions for research on [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid. One potential area of study is its use in the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia. Additionally, this compound could be studied for its potential use in the prevention of cardiovascular disease. Further research is also needed to better understand the mechanism of action of this compound and to optimize its potency for use in lab experiments.

Synthesis Methods

[2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid can be synthesized through a multi-step process that involves the reaction of ethoxyphenol with propargyl bromide, followed by the reaction of the resulting compound with chloroacetic acid. The final product is obtained through a series of purification steps.

Scientific Research Applications

[2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid has been studied for its potential use in various scientific research applications, including as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates lipid metabolism, and this compound has been found to activate this receptor, leading to changes in lipid metabolism.

properties

IUPAC Name |

2-(2-ethoxy-6-prop-2-enylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-6-10-7-5-8-11(16-4-2)13(10)17-9-12(14)15/h3,5,7-8H,1,4,6,9H2,2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMJFQDQZZGQAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OCC(=O)O)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]benzamide](/img/structure/B2901958.png)

![3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2901966.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2901969.png)

![3-(4-fluorophenyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2901970.png)

![1,6-Bis(benzo[d]oxazol-2-ylthio)hexane](/img/structure/B2901974.png)